![molecular formula C24H19D9N2O3 B606829 Deutivacaftor CAS No. 1413431-07-8](/img/structure/B606829.png)
Deutivacaftor
Vue d'ensemble
Description
Deutivacaftor, also known as CTP-656 and VX561, is a deuterium-modified form of ivacaftor, an FDA-approved drug for the treatment of cystic fibrosis . It is a cystic fibrosis transmembrane conductance regulator (CFTR) channel activator . It is believed to have higher metabolic stability, lower toxic byproducts, and increased half-life compared to the original .
Molecular Structure Analysis
The molecular formula of this compound is C24H19D9N2O3 . The average mass is 401.546 Da and the monoisotopic mass is 401.266479 Da . The IUPAC name is N-{2-tert-butyl-5-hydroxy-4-[2-(2H3)methyl(1,1,1,3,3,3-2H6)propan-2-yl]phenyl}-4-oxo-1,4-dihydroquinoline-3-carboxamide .Physical And Chemical Properties Analysis
This compound has a molecular weight of 392.5 . It is a solid substance . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Applications De Recherche Scientifique
Dielectrophoresis in Biomedical Applications
Dielectrophoresis (DEP) technology, which has seen significant innovation in the 21st century, offers promising applications in biomedical sciences. DEP has been utilized in various forms for manipulating and studying a diverse array of biologically derived molecules and particles, including proteins, exosomes, bacteria, yeast, stem cells, cancer cells, and blood cells. This technology is particularly relevant in the context of Deutivacaftor due to its potential in manipulating nano- and micron-sized particles, providing unique capabilities for precise manipulation that can aid in the study and application of drugs like this compound in biological and medical-focused applications (Sarno, Heineck, Heller, & Ibsen, 2020).
Biodegradable Polymers in Biomedical Applications
Biodegradable polymeric materials have made significant advances in the development of therapeutic devices and controlled drug delivery systems. These advancements are crucial for drugs like this compound, as they demand materials with specific properties for efficient therapy. The exploration of biodegradable synthetic and natural polymers for biomedical applications aligns with the research and application needs of this compound, offering insights into potential drug delivery mechanisms and therapeutic applications (Nair & Laurencin, 2007).
Nanotechnology in Targeted Drug Delivery
Nanotechnology's application in targeted drug delivery is a vital area of research that can directly impact the effectiveness of drugs like this compound. Nanostructured particles and scaffolds are being extensively studied to increase the treatment efficacy and specificity of current treatments. This research is critical for advancing the applications of this compound in treating diseases, potentially enabling targeted delivery and bioactive scaffolds to improve efficacy (Gu, Wu, Chen, & Xiao, 2013).
Development and Utilization of Scientific Software in Pharmaceutics
The development and application of scientific software in pharmaceutics research are essential for the advancement of drugs like this compound. This includes simulation software, pharmacokinetic software, and statistical software, which are crucial for understanding drug dynamics, efficacy, and safety. The utilization of these tools can significantly contribute to the research and development process of this compound, enhancing the understanding and application of the drug in various medical scenarios (Hui, 2006).
Data De-identification in Health Research
The de-identification of data, especially in health research involving drugs like this compound, is a critical aspect of scientific research. Ensuring the protection of personal information while conducting research on this compound is essential for ethical and legal compliance. This aspect of research is especially relevant in the era of open science and data sharing, where maintaining the confidentiality and integrity of data is paramount (Swales, 2021).
Mécanisme D'action
Orientations Futures
Deutivacaftor is currently being tested in combination with two correctors, vanzacaftor and tezacaftor, to form a new triple-combination modulator therapy . Vertex Pharmaceuticals plans to initiate a Phase 3 development program for the new once-daily investigational triple combination of VX-121/tezacaftor/VX-561 (this compound) in the second half of 2021 .
Propriétés
IUPAC Name |
N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKAOJPTOLRMP-ASMGOKTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1413431-07-8 | |
Record name | Deutivacaftor [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deutivacaftor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEUTIVACAFTOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.